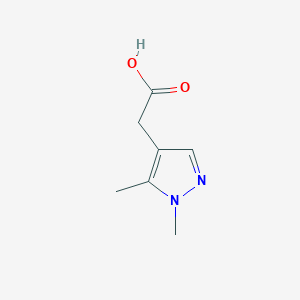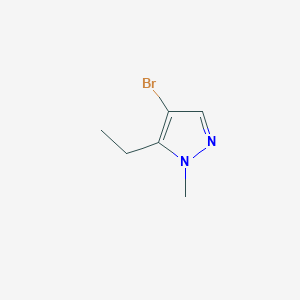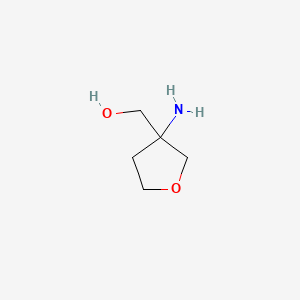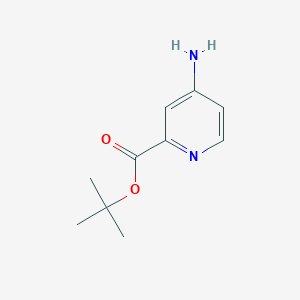
2-(1,5-Dimethyl-1H-pyrazol-4-yl)essigsäure
Übersicht
Beschreibung
“2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound with the CAS Number: 1367932-80-6 . It has a molecular weight of 154.17 . It is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of “2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” consists of a pyrazole ring attached to an acetic acid group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Physical and Chemical Properties Analysis
“2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is a powder that is stored at room temperature . It has a molecular weight of 154.17 .Wissenschaftliche Forschungsanwendungen
Antileishmaniale und Antimalarielle Aktivitäten
Pyrazolderivate, einschließlich derer mit einer 2-(1,5-Dimethyl-1H-pyrazol-4-yl)essigsäurestruktur, wurden auf ihr Potenzial zur Behandlung tropischer Krankheiten wie Leishmaniose und Malaria untersucht. Diese Verbindungen haben vielversprechende Ergebnisse bei der Hemmung des Wachstums von Leishmania-Arten und Plasmodium berghei bei infizierten Mäusen gezeigt, wobei einige Derivate eine signifikante Wirksamkeit im Vergleich zu Standardmedikamenten aufweisen .
Synthese von bioaktiven Molekülen
Der Pyrazolring ist ein vielseitiges Gerüst zur Synthese einer breiten Palette von bioaktiven Molekülen. Die Forschung konzentrierte sich auf die Herstellung strukturell diverser Pyrazolderivate, die als Zwischenprodukte bei der Herstellung von Chemikalien mit biologischen, physikalisch-chemischen, materialwissenschaftlichen und industriellen Anwendungen dienen können .
Entwicklung pharmazeutischer Inhibitoren
Pyrazolderivate werden als Reagenzien bei der Synthese verschiedener Inhibitoren verwendet, die auf Proteine und Enzyme abzielen, die in Krankheitswegen entscheidend sind. So wurden sie beispielsweise zur Herstellung von Inhibitoren für VEGF, Aurora-Kinasen, Janus-Kinase 2 und andere biologisch aktive Verbindungen eingesetzt .
Analgetische und antioxidative Eigenschaften
Studien haben gezeigt, dass bestimmte 4-Arylazo-substituierte Pyrazolderivate analgetische und antioxidative Eigenschaften aufweisen. Diese Ergebnisse deuten auf potenzielle Anwendungen bei der Entwicklung neuer Schmerzmittel und Verbindungen hin, die Zellen vor oxidativem Stress schützen können .
Spektrophotometrische Anwendungen
Pyrazolderivate wurden bei der spektrophotometrischen Bestimmung von Metallionen und anderen Spezies in pharmazeutischen Formulierungen eingesetzt. Diese Anwendung ist entscheidend für die Qualitätskontrolle und die Gewährleistung der Sicherheit und Wirksamkeit pharmazeutischer Produkte .
Molekulardocking-Studien
Der Pyrazolkern wird häufig in Molekulardocking-Studien verwendet, um die Wechselwirkung zwischen potenziellen Wirkstoffkandidaten und ihren Zielproteinen zu untersuchen. Dieser rechnerische Ansatz hilft, die Bindungsaffinitäten und Aktivitäten neuer Verbindungen zu verstehen und das Design effektiverer Medikamente zu leiten .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Wirkmechanismus
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Result of Action
It is known that pyrazole derivatives have potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)4-8-9(5)2/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZIPVXVEWOYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367932-80-6 | |
| Record name | 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-](/img/structure/B1529731.png)

![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)




![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)



